2-(Chloromethyl)quinoxaline hydrochloride is a heterocyclic aromatic compound characterized by a quinoxaline ring that is substituted with a chloromethyl group at the second position. This compound, with the chemical formula C_10H_8ClN_3, has garnered interest due to its diverse biological activities and applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmacologically active compounds and enzyme inhibitors .
The synthesis of 2-(Chloromethyl)quinoxaline typically involves several key steps:
A common synthetic route involves:
The molecular structure of 2-(Chloromethyl)quinoxaline can be represented as follows:
The compound features a quinoxaline ring system with a chloromethyl substituent, which significantly influences its reactivity and biological properties.
2-(Chloromethyl)quinoxaline undergoes various chemical reactions:
The mechanism by which 2-(Chloromethyl)quinoxaline exerts its biological effects is primarily through its ability to interact with specific biological targets, such as enzymes and receptors. The chloromethyl group enhances its electrophilicity, allowing it to participate in nucleophilic attack by biological nucleophiles.
Studies have shown that derivatives of quinoxalines exhibit significant activity against various cancer cell lines, with specific IC50 values indicating their potency as potential therapeutic agents .
2-(Chloromethyl)quinoxaline hydrochloride has several applications in scientific research:
This compound's versatility makes it a valuable building block in both academic research and industrial applications.
Table 1: Bioactive Quinoxaline Derivatives and Therapeutic Applications
Compound | Substituents | Biological Target/Activity | Clinical Status |
---|---|---|---|
Echinomycin | Quinoxaline-2-carboxylic acid | DNA intercalation; Anticancer | Preclinical studies |
Erdafitinib | 6-Aminoethoxy; 7-Methoxy | FGFR1-4 inhibition; Antineoplastic | FDA-approved (2019) |
AG1295 | Dimethoxybenzylidene | PDGFRβ inhibition; Antiangiogenic | Preclinical |
XK-469 | Phenoxypropionic acid | Topoisomerase IIβ inhibition; Antitumor | Phase I clinical trial |
Tirapazamine | 3-Amino-1,2,4-benzotriazine dioxide | DNA damage (hypoxia-selective) | Phase II/III trials |
The chloromethyl (–CH₂Cl) group at the C2 position of quinoxaline confers unique reactivity and biological activity. Functionally, it serves as:
Synthetic access to 2-(chloromethyl)quinoxaline hydrochloride typically involves:
Table 2: Nucleophilic Displacement Reactions of 2-(Chloromethyl)quinoxaline
Nucleophile | Product Class | Reaction Conditions | Application |
---|---|---|---|
Sodium azide | 2-Azidomethylquinoxaline | DMF, 25°C, 12h | Click chemistry precursors |
Piperidine | 2-(Piperidinomethyl)quinoxaline | K₂CO₃, CH₃CN, reflux, 6h | Kinase inhibitor intermediates |
Selenourea | Bis(isoselenourea) | EtOH, 25°C, 2h | Anticancer agents [6] |
Benzyl mercaptan | 2-(Benzylthiomethyl)quinoxaline | NaOH, EtOH, 0°C→25°C, 4h | sPLA₂ inhibitors [10] |
2-(Chloromethyl)quinoxaline hydrochloride (CAS 1955553-97-5; C₉H₈Cl₂N₂) is a hygroscopic, off-white to pale yellow crystalline solid with a molecular weight of 215.08 g/mol [3] [7]. Key characteristics include:
Table 3: Physicochemical Profile of 2-(Chloromethyl)quinoxaline Hydrochloride
Property | Value/Description | Analytical Method |
---|---|---|
Molecular formula | C₉H₈Cl₂N₂ | Elemental analysis (CHN) |
Molecular weight | 215.08 g/mol | ESI-MS ([M+H]⁺ = 216.05) |
Melting point | 128–132°C (dec.) | Capillary tube method |
Solubility (H₂O) | 8.3 mg/mL (25°C) | UV spectrophotometry |
Log P (calculated) | 2.18 | ChemDraw/B3LYP/6-31G* |
pKa (quinoxaline N) | 0.56 | Potentiometric titration |
λ~max~ (UV/Vis) | 248 nm, 318 nm (ε > 2000 L·mol⁻¹·cm⁻¹) | Methanol solution |
Computational studies (DFT/B3LYP/6-31G*) reveal a polarized C–Cl bond (partial charge: C = +0.32; Cl = –0.18) and LUMO localization on the chloromethyl carbon, rationalizing its electrophilic reactivity [8]. The hydrochloride salt exhibits higher crystallinity and reduced hygroscopicity compared to hydrobromide or sulfate salts, facilitating purification via recrystallization from ethanol/ether mixtures [7] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: